
1-Amino-2-(4-methylanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-(p-tolylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is commonly used as a dye. The compound’s structure consists of an anthracene backbone with amino groups at the 1 and 2 positions and a p-tolylamino group at the 2 position. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of 1,4-dihydroxyanthraquinone with p-toluidine.
Reduction and Condensation: Another method involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with p-toluidine and subsequent oxidation to yield the final product.
Industrial Production Methods: Industrial production of 1-Amino-2-(p-tolylamino)anthracene-9,10-dione often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of 1,4-dihydroxyanthraquinone and p-toluidine.
Reaction: Conducting the condensation reaction in large reactors with controlled temperature and pressure.
Purification: Filtration, drying, and milling to obtain the final product in the desired form.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its leuco form.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-Amino-2-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects through several mechanisms:
DNA Intercalation: The planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: Inhibits topoisomerase enzymes, leading to DNA strand breaks and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Can generate ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
1-Amino-2-(p-tolylamino)anthracene-9,10-dione is compared with other anthraquinone derivatives:
Mitoxantrone: A well-known anticancer drug with similar DNA intercalation properties.
Ametantrone: Another anticancer agent with a similar mechanism of action.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound used in dye applications.
Uniqueness: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical properties and enhances its applicability in various fields .
Biological Activity
1-Amino-2-(4-methylanilino)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This compound's structure, characterized by a fused three-ring anthracene backbone with amino and methylaniline substituents, underpins its chemical reactivity and biological properties.
- Molecular Formula : C21H16N2O2
- Molecular Weight : 328.4 g/mol
- CAS Number : 60190-22-9
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : It has shown inhibitory effects on topoisomerase enzymes, which are critical for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to cell death, particularly in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit protein kinase CK2, an enzyme implicated in various cancers due to its role in cell proliferation and survival.
A study demonstrated that derivatives of this compound could effectively reduce tumor cell viability in vitro by inducing apoptosis through the activation of caspases and the generation of ROS .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial effects against various pathogens. Studies have reported that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Amino-4-(methylamino)anthracene-9,10-dione | C15H12N2O2 | Contains a methylamino group; exhibits similar biological activities. |
1-Amino-4-anilinoanthracene-9,10-dione | C15H12N2O2 | Lacks the methyl group; potential anticancer properties but different reactivity profile. |
1-Amino-4-(cyclohexylamino)anthracene-9,10-dione | C21H20N2O2 | Features a cyclohexylamino substituent; may show different solubility and biological activity compared to methylanilino derivative. |
Study on Anticancer Activity
In a notable study published in ResearchGate, researchers synthesized several amino-anthracene derivatives and evaluated their effects on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast cancer models compared to controls .
Antimicrobial Efficacy Evaluation
Another study assessed the antimicrobial properties of various anthraquinone derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Properties
CAS No. |
60190-22-9 |
---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-amino-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16-18(19(17)22)21(25)15-5-3-2-4-14(15)20(16)24/h2-11,23H,22H2,1H3 |
InChI Key |
SKAAQVAKEPRQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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